Metabolic Stability Advantage Over the Founding Lead (Compound 7)
In a direct head‑to‑head comparison using mouse liver microsomes, NAcM-OPT (compound 67) exhibited an intrinsic clearance (CLint) of 25.6 ± 4.08 mL/min/kg, a 6.6‑fold reduction relative to the progenitor compound 7, which displayed a CLint of 170 mL/min/kg [1]. The half‑life (t₁/₂) of NAcM-OPT was 2.11 ± 0.336 h, whereas compound 7 was rapidly degraded (t₁/₂ not formally reported due to extremely fast clearance). This metabolic stabilization was achieved without meaningful loss of biochemical potency (IC₅₀ 0.045 μM for NAcM-OPT vs. 0.060 μM for compound 7) [1].
| Evidence Dimension | Intrinsic clearance (CLint) in mouse liver microsomes |
|---|---|
| Target Compound Data | CLint = 25.6 ± 4.08 mL/min/kg; t₁/₂ = 2.11 ± 0.336 h |
| Comparator Or Baseline | Compound 7: CLint = 170 mL/min/kg |
| Quantified Difference | 6.6‑fold lower CLint (25.6 vs. 170 mL/min/kg) |
| Conditions | Mouse liver microsomes; compound concentration 0.8 μM; 60 min incubation; UPLC‑MS detection (J. Med. Chem. 2018, Table 5) |
Why This Matters
Procurement of NAcM-OPT HCl rather than compound 7 or unstabilized analogs ensures sufficient hepatic stability to conduct reproducible in vivo pharmacokinetic/pharmacodynamic (PK/PD) and efficacy studies without compound‑exposure‑limited failures.
- [1] Hammill JT, Scott DC, Min J, et al. Discovery of an Orally Bioavailable Inhibitor of Defective in Cullin Neddylation 1 (DCN1)-Mediated Cullin Neddylation. J Med Chem. 2018;61(7):2694-2706. doi:10.1021/acs.jmedchem.7b01282 View Source
